molecular formula C12H18O2 B12660721 3,7-Dimethylocta-1,3,6-trien-1-yl acetate CAS No. 74514-25-3

3,7-Dimethylocta-1,3,6-trien-1-yl acetate

Cat. No.: B12660721
CAS No.: 74514-25-3
M. Wt: 194.27 g/mol
InChI Key: ITCDJGPMQHIRKQ-WSMCZHAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethylocta-1,3,6-trien-1-yl acetate is an organic compound with the molecular formula C12H18O2. It is a type of ester that is commonly found in essential oils and is known for its pleasant fragrance. This compound is often used in the fragrance and flavor industry due to its aromatic properties .

Preparation Methods

The synthesis of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate typically involves esterification reactions. One common method is the reaction between 3,7-dimethylocta-1,3,6-trien-1-ol and acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, often using continuous flow reactors to increase efficiency and yield .

Chemical Reactions Analysis

3,7-Dimethylocta-1,3,6-trien-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

3,7-Dimethylocta-1,3,6-trien-1-yl acetate has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fragrance. On a molecular level, it may interact with various enzymes and receptors, contributing to its potential biological activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3,7-Dimethylocta-1,3,6-trien-1-yl acetate can be compared with other similar compounds such as:

These compounds share similar uses in the fragrance and flavor industry but differ in their specific scents and chemical properties, making each unique in its application .

Properties

CAS No.

74514-25-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

[(1E,3E)-3,7-dimethylocta-1,3,6-trienyl] acetate

InChI

InChI=1S/C12H18O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6-9H,5H2,1-4H3/b9-8+,11-7+

InChI Key

ITCDJGPMQHIRKQ-WSMCZHAYSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C=C/OC(=O)C)C

Canonical SMILES

CC(=CCC=C(C)C=COC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.